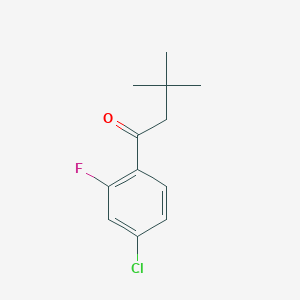

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBWXGPGWNWOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642406 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-82-4 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone CAS 898764-82-4"

An In-depth Technical Guide to 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone (CAS 898764-82-4)

A Keystone Intermediate for Advanced Pharmaceutical Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 898764-82-4, a specialized butyrophenone derivative. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its physicochemical properties, logical synthetic pathways, robust analytical characterization methods, and prospective applications, particularly within the realm of drug discovery and development. By drawing parallels with structurally related and well-documented butyrophenones, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists.

Introduction: Unveiling a Niche Butyrophenone

This compound belongs to the butyrophenone class of chemical compounds, which are characterized by a phenyl ring attached to a ketone and a butyl chain.[1] This particular derivative is distinguished by a unique substitution pattern on the phenyl ring—a chlorine atom at the 4' position and a fluorine atom at the 2' position—and a dimethyl substitution on the butyryl chain. This specific arrangement of functional groups is anticipated to confer distinct reactivity and stereoelectronic properties, making it a valuable building block for complex molecular architectures.

While its close analog, 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2), is a well-established intermediate in the synthesis of numerous antipsychotic drugs like Haloperidol and Droperidol, this compound represents a more specialized intermediate.[2][3] The introduction of the 3,3-dimethyl group can introduce steric hindrance that may guide reaction pathways or alter the metabolic stability of downstream active pharmaceutical ingredients (APIs). The ortho-fluorine substituent significantly influences the electronic nature of the aromatic ring and can be a key element in modulating biological activity and pharmacokinetic properties.

This guide aims to bridge the information gap by providing a foundational understanding of this compound, thereby empowering researchers to harness its synthetic potential.

Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective handling, reaction optimization, and analytical characterization. The available data for this compound is summarized below.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 898764-82-4 | [4] |

| Molecular Formula | C12H14ClFO | [4] |

| Molecular Weight | 228.69 g/mol | [4] |

| Synonyms | 1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | [4] |

| Physical State | Not available; likely a liquid or low-melting solid at room temperature based on related structures. | [4] |

Structural Representation

The chemical structure of this compound is pivotal to its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

While a specific, validated synthesis protocol for this compound is not widely published, a logical and efficient synthetic route can be devised based on the well-established Friedel-Crafts acylation reaction. This is a cornerstone of aromatic ketone synthesis.[5]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most probable synthetic route involves the reaction of 1-chloro-3-fluorobenzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation pathway for synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is provided as a guiding framework. Researchers must conduct their own risk assessments and optimization studies.

-

Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with a suitable anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: Anhydrous aluminum chloride is added to the solvent under a nitrogen atmosphere. The mixture is cooled to 0-5 °C with constant stirring.

-

Acyl Chloride Addition: 3,3-Dimethylbutyryl chloride is added dropwise to the stirred suspension, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Aromatic Substrate Addition: 1-Chloro-3-fluorobenzene is added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is then allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Workup: The organic layer is separated, washed sequentially with dilute HCl, water, sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Causality Behind Choices:

-

Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) is highly moisture-sensitive. Water would deactivate the catalyst and inhibit the reaction.

-

Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Low-temperature control is crucial to prevent side reactions and ensure regioselectivity. The ortho- and para-directing effects of the chloro and fluoro groups will influence the final product distribution.

-

Acidic Quench: The acidic workup is necessary to break down the product-catalyst complex and remove the aluminum salts into the aqueous phase.

Analytical Characterization and Quality Control

Robust analytical methods are essential to confirm the identity, purity, and quality of the synthesized compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the ketone and the gem-dimethyl group. The coupling patterns of the aromatic protons will be complex due to the influence of both the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (~195-200 ppm), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the butyryl chain.[6]

-

¹⁹F NMR: Fluorine NMR will provide a definitive signal for the fluorine atom, and its coupling to adjacent protons can further confirm the structure.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The fragmentation pattern can also provide structural information. The presence of chlorine will result in a characteristic M+2 isotopic peak.

Chromatographic Methods

-

Gas Chromatography (GC): GC is an excellent method for assessing the purity of the compound and for monitoring reaction progress. A flame ionization detector (FID) is typically used.

-

High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for compounds that may degrade at high temperatures, reverse-phase HPLC with a UV detector is a suitable alternative for purity analysis.

Applications in Research and Drug Development

The primary application of this compound is as a specialized intermediate in organic synthesis.

-

Pharmaceutical Synthesis: Its structure makes it a candidate for the synthesis of novel psychoactive compounds, particularly atypical antipsychotics or CNS agents. The butyrophenone core is a well-known pharmacophore, and the unique substitution pattern of this derivative allows for the exploration of new chemical space to improve efficacy, selectivity, and safety profiles of potential drug candidates.[3][7]

-

Chemical Research: As a functionalized ketone, it can be used as a starting material for a variety of chemical transformations, enabling the synthesis of complex heterocyclic compounds and other novel molecular frameworks.[8]

Safety, Handling, and Stability

Handling any chemical substance requires adherence to strict safety protocols. The following information is based on the available safety data sheet for this compound.[4]

Hazard Identification

-

Health Hazards: While specific toxicological data is limited, it is prudent to handle the compound with care. Avoid inhalation, ingestion, and contact with skin and eyes.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable under recommended storage temperatures and pressures.[4]

-

First Aid:

Conclusion

This compound, CAS 898764-82-4, is a niche yet potentially valuable intermediate for advanced organic synthesis, particularly in the pharmaceutical industry. While detailed experimental data remains sparse, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and safe handling. By leveraging established chemical principles and data from analogous compounds, researchers and drug development professionals can confidently incorporate this building block into their synthetic strategies, paving the way for the discovery of novel and improved therapeutic agents.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aksci.com [aksci.com]

- 5. Page loading... [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"physicochemical properties of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone"

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of the novel chemical entity, 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone. In the absence of extensive published experimental data for this specific molecule, this document leverages predictive computational models and established structure-property relationships to forecast its molecular characteristics. Crucially, this guide moves beyond prediction to furnish detailed, field-proven experimental protocols for the empirical validation of these properties. The significance of each physicochemical parameter—lipophilicity, solubility, ionization state, and others—is discussed within the critical context of drug discovery and development, explaining the causal links between these foundational properties and a compound's ultimate pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, medicinal chemists, and drug development professionals, serving as both a predictive reference and a practical handbook for laboratory characterization.

Introduction and Strategic Overview

The compound 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone is an aromatic ketone featuring halogen substitutions that are common motifs in medicinal chemistry, often introduced to modulate metabolic stability, receptor binding affinity, and pharmacokinetic (PK) properties. A thorough understanding of its fundamental physicochemical characteristics is the bedrock upon which successful drug development is built. These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2]

As this is a specific and potentially novel structure, public repositories lack a consolidated, experimentally verified dataset for its properties. Therefore, this guide adopts a two-pronged strategy essential for early-stage compound assessment:

-

In Silico Prediction: Utilization of computational methods to generate a reliable, predictive profile of the compound's core physicochemical parameters.[3][4][] This allows for early-stage assessment and prioritization before significant resources are committed to synthesis and testing.

-

Experimental Verification: Provision of robust, step-by-step protocols for the laboratory determination of these properties. This underscores the principle that while prediction is powerful, empirical data is the gold standard for decision-making in drug development.

This dual approach provides a comprehensive framework for characterizing 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone, mirroring the workflow of a modern drug discovery program.

Molecular Identity and Structural Attributes

To establish a clear baseline for analysis, the fundamental structural and identifying information for the target compound is defined below.

-

IUPAC Name: 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone

-

Molecular Formula: C₁₂H₁₄ClFO

-

SMILES: CC(C)(C)C(=O)C1=CC=C(C=C1F)Cl

-

InChI Key: (Generated upon synthesis and registration)

Chemical Structure:

(Note: This is a representative image of the chemical structure.)

(Note: This is a representative image of the chemical structure.)

Predicted Physicochemical Properties and Their Significance

The following properties have been estimated using established computational algorithms and fragment-based prediction models.[6][7][8][9] These values serve as a working hypothesis for guiding experimental design and interpreting biological data.

| Property | Predicted Value | Significance in Drug Discovery & Rationale |

| Molecular Weight | 228.69 g/mol | Compliance with "Rule of Five": Below the 500 Da threshold, suggesting a higher probability of good membrane permeability and oral bioavailability.[10] |

| logP (Lipophilicity) | 3.8 - 4.2 | Membrane Permeability & Solubility Balance: This predicted value indicates high lipophilicity. While this can enhance membrane permeability and target binding, it may also lead to challenges such as poor aqueous solubility, increased plasma protein binding, and potential for metabolic liabilities or off-target toxicity.[2][10] |

| Aqueous Solubility (logS) | -4.5 to -5.0 | Bioavailability & Formulation: The predicted low aqueous solubility (in the µg/mL range) is a direct consequence of the high lipophilicity. This is a critical parameter that will heavily influence formulation strategies and may limit oral absorption if not addressed.[] |

| pKa (α-proton) | ~19-20 | Ionization State: The α-protons adjacent to the ketone are weakly acidic, with a pKa value well outside the physiological pH range.[11] Therefore, the molecule will exist almost exclusively in its neutral form, simplifying ADME predictions as pH-dependent solubility shifts will be negligible. |

| Polar Surface Area (PSA) | 17.07 Ų | Membrane Transport: A low PSA (< 60 Ų) is strongly correlated with good cell permeability and blood-brain barrier penetration. This value supports the potential for good absorption characteristics. |

| H-Bond Donors | 0 | Permeability & Binding: The absence of hydrogen bond donors is favorable for passive diffusion across biological membranes. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Solubility & Target Interaction: The single acceptor site offers a point of interaction with water to aid solvation and can be a key interaction point with a biological target. |

| Rotatable Bonds | 3 | Conformational Flexibility & Binding Entropy: A low number of rotatable bonds (< 10) is generally favorable, as it reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. |

Proposed Experimental Verification Protocols

The following section details the standard operating procedures for the empirical determination of the predicted properties. These protocols are designed to be self-validating and represent the industry standard for compound characterization.

Workflow for Physicochemical Profiling

The overall process follows a logical sequence from fundamental measurements to more complex characterizations that inform biological assays.

Caption: Overall workflow for physicochemical characterization.

Protocol: Lipophilicity (logP) Determination by RP-HPLC

Causality: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is chosen over the traditional shake-flask method for its higher throughput, lower sample consumption, and robustness for compounds with potentially low aqueous solubility.[12][13] The method correlates a compound's retention time on a hydrophobic stationary phase with its octanol-water partition coefficient.

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).[14]

-

Column: C18 bonded column with low silanol activity (e.g., Agilent ZORBAX Eclipse Plus C18).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

System Equilibration: Equilibrate the column with the starting mobile phase composition for at least 30 minutes.

-

-

Calibration Standards:

-

Prepare a stock solution (1 mg/mL in Acetonitrile) for a set of 5-7 standards with known logP values spanning a range from 1 to 5 (e.g., Anisole, Toluene, Naphthalene).

-

Inject each standard individually using a gradient elution method (e.g., 5% to 95% B over 10 minutes) to determine its retention time (t_R).

-

-

Sample Analysis:

-

Prepare a 1 mg/mL stock solution of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone in Acetonitrile.

-

Dilute to a working concentration of 50 µg/mL.

-

Inject the sample in triplicate using the same gradient method as the standards. Record the average retention time.

-

-

Data Analysis:

-

Plot the known logP values of the standards against their corresponding retention times (t_R).

-

Perform a linear regression to generate a calibration curve. The equation will be in the form: logP = m * t_R + c.

-

Interpolate the logP of the test compound using its average retention time and the regression equation.

-

Caption: Experimental workflow for logP determination via RP-HPLC.

Protocol: Aqueous Solubility Determination (Flask Method)

Causality: This protocol follows the OECD Guideline 105 for testing chemicals, a gold-standard method for determining the saturation mass concentration of a substance in water.[15][16][17][18][19] It is suitable for compounds with solubility expected to be above 10 mg/L. Given the predicted low solubility, a sensitive analytical finish (e.g., HPLC-UV) is required.

Methodology:

-

Preparation:

-

Add an excess amount of the solid test compound to a glass flask containing purified water (e.g., 10 mg in 10 mL).

-

Seal the flask to prevent evaporation.

-

-

Equilibration:

-

Place the flask in a shaker or magnetic stirrer in a constant temperature bath set to 25 °C.

-

Stir the suspension for a preliminary period of 24 hours.

-

Allow the mixture to stand for another 24 hours to allow for phase separation. A saturated solution should be in equilibrium with the undissolved solid.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from the clear, supernatant aqueous phase.

-

Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material does not adsorb the compound).

-

Quantify the concentration of the compound in the filtrate using a pre-validated analytical method, such as HPLC-UV with a calibration curve.

-

-

Confirmation of Equilibrium:

-

Continue stirring the primary flask for another 24 hours and repeat the sampling and analysis process.

-

Equilibrium is confirmed if the measured concentration does not differ significantly (e.g., <15%) from the first measurement.

-

Predicted Spectroscopic Profile for Structural Confirmation

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group.

-

Predicted C=O Stretch: 1685 - 1695 cm⁻¹.

-

Rationale: The typical C=O stretch for an aliphatic ketone is ~1715 cm⁻¹.[20] However, conjugation with the aromatic ring is expected to lower this frequency into the predicted range.[21][22] Additional peaks will be present for C-H stretches (~2900-3000 cm⁻¹) and in the fingerprint region for C-C, C-F, and C-Cl bonds.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to fragment via predictable pathways.

-

Molecular Ion (M⁺): A peak at m/z ≈ 228/230, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the tert-butyl group, resulting in the loss of a tert-butyl radical (57 Da) and the formation of a stable acylium ion (m/z ≈ 171/173).[23][24]

-

McLafferty Rearrangement: This rearrangement is not possible as there are no gamma-hydrogens available on the alkyl chain.[25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

~3.1 ppm (singlet, 2H): The two α-protons on the methylene group adjacent to the carbonyl.

-

~7.2 - 7.8 ppm (multiplets, 3H): The three protons on the substituted aromatic ring, showing complex splitting patterns due to H-H and H-F coupling.

-

-

¹⁹F NMR:

Conclusion: A Predictive Framework for Drug Development

This guide establishes a comprehensive physicochemical profile for 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone based on robust computational predictions. The in silico data suggest a highly lipophilic molecule with low aqueous solubility, characteristics that present both opportunities and challenges for drug development. While its low molecular weight and polar surface area are favorable for membrane permeability, its poor solubility must be a primary focus for formulation and delivery strategies.

The true value of this document lies in the synergy between prediction and action. The detailed experimental protocols provided herein offer a clear and validated path for researchers to confirm these predicted properties, transforming computational hypotheses into concrete data. This data-driven approach is fundamental to mitigating risk and making informed decisions in the complex, resource-intensive process of advancing a compound from a promising lead to a viable clinical candidate.

Caption: Relationship between core physicochemical properties and ADME outcomes.

References

-

Prediction of physicochemical properties. (2012). Methods in Molecular Biology. [Link]

-

Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). Jove. [Link]

-

Computational methods for predicting properties. ProtoQSAR. [Link]

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). The Journal of Organic Chemistry. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]

-

Physicochemical Property Prediction. CD ComputaBio. [Link]

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). YouTube. [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. [Link]

-

ADME Properties and Their Dependence on Physicochemical Properties. (2014). ResearchGate. [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

Infrared Spectrometry. Michigan State University. [Link]

-

Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]

-

Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (2019). PubMed. [Link]

-

Advancing physicochemical property predictions in computational drug discovery. UCI Libraries. [Link]

-

IR Frequency Region: Alkene and Carbonyl Stretching. (2024). Jove. [Link]

-

Infrared spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (2019). ResearchGate. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Water Solubility. Scymaris. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). National Institutes of Health. [Link]

-

How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. (2017). Reddit. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

Characterize the physicochemical parameters early. (2022). Admescope. [Link]

-

Probing the links between in vitro potency, ADMET and physicochemical parameters. (2012). National Institutes of Health. [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). ACS Publications. [Link]

-

Virtual logP On-line. University of Milan. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

-

Is there any software (preferably free) to calculate the partition coefficient (LogP)? (2024). Reddit. [Link]

-

AqSolPred-web: Online solubility prediction tool. GitHub. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). National Institutes of Health. [Link]

-

On-line Software. Virtual Computational Chemistry Laboratory. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

-

Fluorine NMR. University of Washington. [Link]

-

Solubility.info. solubility.info. [Link]

-

Calculators & Predictors. Chemaxon. [Link]

- Determination of log P coefficients via a RP-HPLC column.

-

Predictor Solubility. LCI Web Tools. [Link]

-

The α-Carbon Atom and its pKa. University of Calgary. [Link]

-

Calculate Approximate logP. University of Mary Washington. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

pKa prediction from ab initio calculations. (2023). Research Outreach. [Link]

-

Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. (2020). National Institutes of Health. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. [Link]

-

LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2021). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. admescope.com [admescope.com]

- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 6. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 9. chemaxon.com [chemaxon.com]

- 10. Probing the links between in vitro potency, ADMET and physicochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. agilent.com [agilent.com]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. Water Solubility | Scymaris [scymaris.com]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chem.pg.edu.pl [chem.pg.edu.pl]

- 22. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 23. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 24. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. biophysics.org [biophysics.org]

- 29. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 30. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, a halogenated butyrophenone derivative of significant interest in medicinal chemistry. The butyrophenone scaffold is a cornerstone in the development of numerous centrally acting agents, and the strategic incorporation of halogen atoms like fluorine and chlorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This document details a robust synthetic strategy centered on the Friedel-Crafts acylation, explaining the mechanistic rationale behind the chosen pathway. Furthermore, it establishes a comprehensive analytical workflow for the unequivocal structural confirmation and purity assessment of the title compound, leveraging techniques such as NMR, IR, and mass spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of novel butyrophenone analogues.

Introduction: The Strategic Value of Halogenated Butyrophenones

The butyrophenone framework, characterized by a 1-phenylbutan-1-one core, is a privileged structure in modern pharmacology.[2] Its derivatives constitute a major class of antipsychotic drugs, exemplified by the widely used neuroleptic Haloperidol.[3][4] These compounds primarily exert their effects by antagonizing dopamine D2 receptors in the central nervous system.[5] The clinical utility and versatility of this scaffold have spurred extensive research into novel analogues with improved efficacy, selectivity, and side-effect profiles.[4][6]

A key strategy in contemporary drug design is the incorporation of halogen atoms. Fluorine, in particular, is a bioisostere of hydrogen but possesses high electronegativity and the ability to form strong carbon-fluorine bonds. This often enhances metabolic stability, improves membrane permeability, and can modulate binding affinity to target proteins.[1] Chlorine substitution can similarly influence lipophilicity and electronic properties, providing another vector for optimizing a molecule's therapeutic potential. The target molecule of this guide, this compound, combines these features, making it a valuable intermediate for the synthesis of novel therapeutic agents and a compelling subject for structure-activity relationship (SAR) studies.[7]

Part I: Synthesis Methodology

The synthesis of an aromatic ketone like this compound is most efficiently achieved through an electrophilic aromatic substitution reaction. A retrosynthetic analysis logically points to a Friedel-Crafts acylation as the key bond-forming step.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

Principle and Rationale: The Friedel-Crafts acylation is the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] This method is exceptionally reliable for synthesizing aryl ketones. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[9] A critical advantage of the acylation over its counterpart, alkylation, is that the product ketone is deactivated towards further substitution, preventing polysubstitution and leading to a clean, monoacylated product.[10]

For this specific synthesis, 1-chloro-3-fluorobenzene serves as the aromatic substrate, and 3,3-dimethylbutyryl chloride is the acylating agent. The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, which facilitates the departure of the chloride to form the resonance-stabilized acylium ion.

Detailed Experimental Protocol:

-

Step 1: Preparation of the Acylating Agent (if not commercially available)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-dimethylbutanoic acid (1.0 eq).

-

Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,3-dimethylbutyryl chloride can be purified by fractional distillation or used directly in the next step.

-

-

Step 2: Friedel-Crafts Acylation

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of 3,3-dimethylbutyryl chloride (1.1 eq) and 1-chloro-3-fluorobenzene (1.0 eq) in the same dry solvent.

-

Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

-

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Part II: Physicochemical and Spectroscopic Characterization

Once synthesized, a rigorous characterization protocol is essential to confirm the compound's identity, structure, and purity. This involves a multi-technique approach where each analysis provides a piece of the structural puzzle.

Caption: A logical workflow for compound characterization.

Physicochemical Properties

The expected properties of the target compound are summarized below.

| Property | Expected Value | Source/Justification |

| Molecular Formula | C₁₂H₁₄ClFO | From structure |

| Molecular Weight | 228.69 g/mol | Calculated from formula[11] |

| Appearance | White to off-white solid or pale yellow oil | Typical for butyrophenones[7] |

| Purity | ≥97% (GC/HPLC) | Standard for research chemicals |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water | Expected for a non-polar organic molecule |

Spectroscopic Analysis

¹H NMR Spectroscopy (Proton NMR)

-

Principle: This technique probes the chemical environment of hydrogen nuclei. The chemical shift (δ), integration, and splitting pattern (multiplicity) provide detailed information about the molecular structure.

-

Expected Spectrum Analysis (in CDCl₃, 400 MHz):

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons will be present in this region. The proton ortho to the carbonyl group will be the most deshielded. The fluorine and chlorine substituents will induce complex splitting patterns (doublets, triplets of doublets, etc.) due to ³J(H-H) and ³J(H-F), ⁴J(H-F) couplings.

-

Aliphatic Region (δ 1.0-3.5 ppm):

-

δ ~3.2 ppm (t, 2H): A triplet corresponding to the two protons of the -CH₂- group adjacent to the carbonyl (C2).

-

δ ~1.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the three -CH₃ groups of the tert-butyl moiety (C4 and C5).

-

-

¹³C NMR Spectroscopy (Carbon NMR)

-

Principle: This analysis identifies all unique carbon atoms in the molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Carbon-fluorine coupling (J(C-F)) is a key diagnostic feature.

-

Expected Spectrum Analysis (in CDCl₃, 100 MHz):

-

Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon will appear far downfield.

-

Aromatic Carbons (δ 115-165 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine (C2') will appear as a doublet with a large one-bond coupling constant (¹J(C-F) ≈ 250 Hz). Other aromatic carbons will show smaller C-F couplings.

-

Aliphatic Carbons (δ 25-50 ppm):

-

δ ~45 ppm: Carbonyl-adjacent methylene (-CH₂-).

-

δ ~31 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~29 ppm: Methyl carbons of the tert-butyl group.

-

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

-

Expected Spectrum Analysis:

-

~1690 cm⁻¹ (strong, sharp): This is the most characteristic peak and corresponds to the C=O (carbonyl) stretching vibration of an aromatic ketone. Conjugation to the phenyl ring lowers its frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[12][13]

-

~2960-2870 cm⁻¹ (medium-strong): C-H stretching from the aliphatic tert-butyl and methylene groups.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

-

~1600, 1475 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

-

~1250-1100 cm⁻¹ (strong): C-F stretching vibration.

-

~800-600 cm⁻¹ (medium-strong): C-Cl stretching vibration.

-

Mass Spectrometry (MS)

-

Principle: This technique ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight and information about the molecule's fragmentation.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 228 is expected. A crucial diagnostic feature will be the M+2 peak at m/z 230 with an intensity approximately one-third that of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[14]

-

Key Fragments:

-

m/z 157: Loss of the tert-butyl group ([M - 57]⁺), a common fragmentation for tert-butyl ketones.

-

m/z 141: Represents the 2-fluoro-4-chlorobenzoyl cation [ClFC₆H₃CO]⁺, formed by cleavage of the bond between the carbonyl and the alkyl chain. This is often a very prominent peak.

-

-

Summary of Expected Analytical Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | 3H multiplet system (δ 7.0-8.0 ppm) |

| Aliphatic Protons | Triplet (2H, ~3.2 ppm), Singlet (9H, ~1.1 ppm) | |

| ¹³C NMR | Carbonyl | ~198 ppm |

| C-F Coupling | ¹J(C-F) ≈ 250 Hz for the C2' carbon | |

| IR | Carbonyl Stretch | Strong, sharp peak at ~1690 cm⁻¹ |

| MS | Molecular Ion | m/z 228 (M⁺) and 230 (M+2) in ~3:1 ratio |

| Base Peak | Likely m/z 141 ([ClFC₆H₃CO]⁺) |

Applications and Future Directions

This compound is not merely an academic curiosity; it is a strategically designed building block for advanced pharmaceutical research.

-

Pharmaceutical Intermediate: This compound is an ideal precursor for synthesizing analogues of antipsychotic drugs like Haloperidol.[15] The terminal chlorine atom on the butyrophenone chain in similar compounds (e.g., 4-chloro-4'-fluorobutyrophenone) is frequently displaced by secondary amines to build more complex target molecules.[6]

-

Probe for SAR Studies: The unique 2'-fluoro, 4'-chloro substitution pattern allows researchers to systematically investigate how steric and electronic effects at these positions influence receptor binding and drug metabolism. This data is invaluable for refining pharmacophore models.[5]

-

Neurochemical Research: As a butyrophenone derivative, this compound could be used as a reference standard or starting material in the development of novel ligands for dopamine and serotonin receptors, which are key targets in treating a range of neurological and psychiatric disorders.[3]

Future work could involve utilizing this intermediate in parallel synthesis to generate a library of derivatives for high-throughput screening, or performing in-vitro assays to determine its own intrinsic biological activity.

Conclusion

This guide has outlined a comprehensive and scientifically robust approach to the synthesis and characterization of this compound. By employing a classical Friedel-Crafts acylation, the target molecule can be prepared in a controlled and efficient manner. The detailed multi-technique characterization workflow, including NMR, IR, and mass spectrometry, provides a self-validating system to ensure the unequivocal confirmation of the product's structure and purity. The insights provided herein are designed to empower researchers in medicinal chemistry and drug development with the practical knowledge required to synthesize and validate this and other valuable halogenated butyrophenone intermediates.

References

-

Pharmaguideline. (n.d.). Fluoro Buterophenones: Haloperidol, Droperidol, Risperidone. Retrieved from [Link]

-

PubMed. (1974). [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)]. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ketone infrared spectra. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

-

World Research Library. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. Retrieved from [Link]

-

Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyrophenone. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Friedel-Crafts acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]

-

YouTube. (2022). Antipsychotics - Fluorobutyrophenones: Haloperidol, Droperidol & Disperidone | Antipsychotic agents. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 4'-Fluorobutyrophenone. Retrieved from [Link]

-

PubMed. (1996). The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. Retrieved from [Link]

-

The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Butyrophenone. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Butyrophenone – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2010). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Butyrophenone - Wikipedia [en.wikipedia.org]

- 3. Fluoro Buterophenones: Haloperidol, Droperidol, Risperidone | Pharmaguideline [pharmaguideline.com]

- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. 4'-CHLORO-3,3-DIMETHYL-3'-FLUOROBUTYROPHENONE | 898764-64-2 [chemicalbook.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. researchgate.net [researchgate.net]

- 15. worldresearchlibrary.org [worldresearchlibrary.org]

"spectroscopic data (NMR, IR, MS) of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone"

A Predictive Spectroscopic and

A _ Analysis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone: A Technical Guide

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for this compound. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to forecast its spectral characteristics. This approach offers a robust framework for researchers in drug development and organic synthesis, enabling the identification and structural elucidation of this novel butyrophenone derivative.

Introduction

Butyrophenones are a class of organic compounds featuring a phenyl ring and a butyl chain attached to a carbonyl group.[1] This structural motif is a cornerstone in medicinal chemistry, forming the basis for numerous antipsychotic and antiemetic drugs.[1] The specific compound of interest, this compound, is a halogenated derivative with potential applications in the development of novel therapeutic agents. Its unique substitution pattern—a chloro and a fluoro group on the aromatic ring and a bulky tert-butyl group adjacent to the carbonyl—is expected to confer distinct chemical and pharmacological properties.

Spectroscopic analysis is indispensable for the structural verification and purity assessment of newly synthesized compounds. This guide will provide a comprehensive, albeit predictive, examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data and Analysis

The following sections detail the anticipated spectroscopic features of this compound, based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

2.1.1 Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' | ~7.6-7.8 | Doublet of doublets (dd) | J(H-C-C-H) ≈ 8-9, J(H-C-C-F) ≈ 5-6 |

| H-5' | ~7.2-7.4 | Triplet (t) | J(H-C-C-H) ≈ 8-9 |

| H-6' | ~7.4-7.6 | Doublet of doublets (dd) | J(H-C-C-H) ≈ 8-9, J(H-C-C-C-F) ≈ 2-3 |

| -CH₂- | ~3.0-3.2 | Singlet (s) | - |

| -C(CH₃)₃ | ~1.1-1.3 | Singlet (s) | - |

Expertise & Experience in Interpretation:

-

Aromatic Region (7.2-7.8 ppm): The 2'-fluoro and 4'-chloro substituents will influence the chemical shifts of the aromatic protons. Electron-withdrawing groups like halogens deshield protons at the ortho and para positions, shifting their signals downfield.[2] The fluorine atom at the 2' position will cause doublet of doublets splitting for the adjacent H-3' proton due to both H-H and H-F coupling. The H-5' proton will likely appear as a triplet, and the H-6' proton as another doublet of doublets.

-

Aliphatic Region (1.1-3.2 ppm): The two methylene protons adjacent to the carbonyl group are expected to appear as a singlet around 3.0-3.2 ppm. The nine equivalent protons of the tert-butyl group will produce a strong singlet signal at approximately 1.1-1.3 ppm.[3]

2.1.2 Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~200-205 |

| C-1' | ~130-135 (d, J(C-C-F) ≈ 3-5 Hz) |

| C-2' | ~158-162 (d, J(C-F) ≈ 250-260 Hz) |

| C-3' | ~118-122 (d, J(C-C-F) ≈ 20-25 Hz) |

| C-4' | ~135-140 (s) |

| C-5' | ~128-132 (d, J(C-C-C-C-F) ≈ 3-5 Hz) |

| C-6' | ~125-129 (d, J(C-C-C-F) ≈ 8-10 Hz) |

| -CH₂- | ~45-50 |

| -C(CH₃)₃ | ~40-45 |

| -C(CH₃)₃ | ~25-30 |

Expertise & Experience in Interpretation:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around 200-205 ppm.

-

Aromatic Carbons (118-162 ppm): The carbons in the aromatic ring absorb in the 120-150 ppm range.[4] The carbon directly attached to the fluorine atom (C-2') will exhibit a large one-bond coupling constant (¹JCF) of approximately 250-260 Hz, appearing as a doublet. The other aromatic carbons will show smaller couplings to the fluorine atom. The substituent effects of chlorine and fluorine on the chemical shifts of aromatic carbons are well-documented and have been used to predict these values.[5][6]

-

Aliphatic Carbons (25-50 ppm): The methylene carbon adjacent to the carbonyl will appear around 45-50 ppm. The quaternary carbon of the tert-butyl group is predicted to be in the 40-45 ppm range, while the three equivalent methyl carbons will give a single signal around 25-30 ppm.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2970-2870 | Strong |

| C=O Stretch (Carbonyl) | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-F Stretch | 1250-1100 | Strong |

| C-Cl Stretch | 850-750 | Strong |

Expertise & Experience in Interpretation:

-

C=O Stretch: A strong absorption band between 1700-1680 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.[7]

-

C-H Stretches: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methyl and methylene groups will appear between 2970-2870 cm⁻¹.

-

C-X Stretches: The C-F and C-Cl stretching vibrations will give rise to strong bands in the fingerprint region, at approximately 1250-1100 cm⁻¹ and 850-750 cm⁻¹, respectively.[8]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 242 (for ³⁵Cl) and 244 (for ³⁷Cl) with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Major Fragments: The fragmentation of ketones is dominated by cleavage of the C-C bonds adjacent to the carbonyl group.[9]

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 185/187 | [M - C(CH₃)₃]⁺ |

| 157/159 | [Cl-F-C₆H₃-C≡O]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Expertise & Experience in Interpretation:

-

Alpha-Cleavage: The most significant fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[10] In this case, cleavage can occur on either side of the carbonyl group.

-

Loss of the tert-butyl radical (•C(CH₃)₃) would result in the formation of the 4-chloro-2-fluorobenzoyl cation at m/z 157/159.

-

Cleavage of the bond between the carbonyl and the aromatic ring would lead to a less stable acylium ion.

-

-

McLafferty Rearrangement: The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds with a γ-hydrogen. However, this compound lacks a γ-hydrogen on the alkyl chain, so this rearrangement is not expected to occur.

-

Tert-Butyl Cation: The formation of the highly stable tert-butyl cation at m/z 57 is expected to be a very prominent peak in the spectrum.[11]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating fragments.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualization of Molecular Structure and Fragmentation

The following diagrams illustrate the molecular structure and a key predicted fragmentation pathway.

Caption: Molecular structure of this compound.

Caption: Predicted alpha-cleavage fragmentation pathways in mass spectrometry.

Conclusion

References

-

Weniger, K., Kleimann, J., & Grützmacher, H.-F. (1997). Mass Spectrometry of Tert-butylnaphthalenes. European Mass Spectrometry, 3, 271–280. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Nelson, G. L., & Williams, E. A. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 41(12), 2046–2049. [Link]

-

Akitt, J. W., & Taylor, P. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 15(2), 145-151. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-1-butanol. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 18, 2026, from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved January 18, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: McLafferty rearrangement [Video]. YouTube. [Link]

-

Chemistry with Caroline. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Journal of Chemical Sciences, 95(1-2), 121-126. [Link] -

Wikipedia. (n.d.). Butyrophenone. Retrieved January 18, 2026, from [Link]

-

Reddit. (2024, August 21). [Request for NMR spectra of 3,3-dimethyl-1-phenylbutan-1-ol]. [Link]

-

PubMed. (1985). Polymorphism of butyrophenones related to haloperidol. [Link]

-

Amass, A. J., & Tighe, B. J. (1999). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 48(10), 991-996. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.3: Rearangement. [Link]

-

PubMed. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 18, 2026, from [Link]

-

SlideShare. (n.d.). McLafferty Rearrangement.pptx. Retrieved January 18, 2026, from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

SlidePlayer. (n.d.). McLafferty Rearrangement. Retrieved January 18, 2026, from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

PubChem. (n.d.). 4'-Fluorobutyrophenone. Retrieved January 18, 2026, from [Link]

-

ATB. (n.d.). 3,3-Dimethyl-1-butanol. Retrieved January 18, 2026, from [Link]

-

ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

Sources

- 1. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 3,3-DIMETHYL-1-BUTANOL(624-95-3) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Abstract

This technical guide provides a comprehensive framework for elucidating the molecular structure and conformational landscape of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone. As a molecule possessing significant structural complexity—including a flexible alkyl chain, a sterically demanding neopentyl-like group, and a substituted aromatic ring—its three-dimensional architecture is non-trivial and critical for understanding its potential applications in drug development and materials science. This document outlines a multi-pronged approach, integrating theoretical principles with proven experimental and computational methodologies. We detail the causality behind the selection of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and provide robust protocols for their execution. Furthermore, we describe a computational workflow, from initial conformational searches to high-level Density Functional Theory (DFT) calculations, for building a validated, in-silico model. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the conformation of novel, flexible small molecules.

Introduction and Theoretical Framework

The three-dimensional conformation of a molecule dictates its function. For a compound like this compound, understanding its preferred spatial arrangement is paramount for predicting its interaction with biological targets, such as enzyme active sites or receptors. The molecule's structure presents several key challenges and points of interest for conformational analysis:

-

High Rotational Freedom: The butyrophenone side chain contains multiple single bonds, allowing for a wide range of possible conformations.

-

Severe Steric Hindrance: The 3,3-dimethyl group, analogous to a neopentyl group, imposes significant steric bulk.[1][2] This bulk dramatically influences the energetically preferred rotational states (rotamers) around the adjacent C-C bonds and the carbonyl-aromatic bond.[1]

-

Complex Electronic Environment: The aromatic ring is substituted with a para-chloro and an ortho-fluoro group. The ortho-fluoro substituent, in particular, exerts a strong inductive effect and can engage in steric or electrostatic repulsion with the adjacent carbonyl group, significantly impacting the dihedral angle between the phenyl ring and the side chain.[3][4]

The final observed conformation in a given environment (e.g., in solution or a crystal lattice) will be a delicate balance of these competing forces: torsional strain, steric repulsion, and intramolecular electronic interactions.

Integrated Workflow for Conformational Elucidation

A robust understanding of the conformational landscape requires a synergistic approach, leveraging both experimental data and computational modeling. Experimental methods provide snapshots of the molecule's structure in a specific state (solid or solution), while computational methods can explore the entire potential energy surface.

Caption: Integrated workflow for determining molecular conformation.

Experimental Determination of Conformation

Direct experimental evidence is the cornerstone of structural elucidation. We propose a dual-pronged approach targeting both the solution and solid-state conformations.

Prerequisite: Synthesis and Purification

The starting point for any characterization is the availability of a pure sample. While multiple synthetic routes exist for butyrophenones, a common method is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 3,3-dimethylbutyryl chloride.

Note: While a detailed synthesis is beyond the scope of this guide, it is imperative that the final compound be purified to >97% purity, as confirmed by GC-MS and NMR, to avoid interference in subsequent spectroscopic analysis.[5]

Solution-State Conformation via NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of molecules in solution. For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly invaluable.[6][7] An NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). This relationship allows for the precise measurement of inter-proton distances up to ~5 Å.[7]

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. The sample must be free of paramagnetic impurities.

-

Initial Spectra: Acquire standard 1D ¹H and ¹³C spectra to confirm the chemical structure and assign all proton and carbon signals.

-

2D NOESY Acquisition:

-

Set up a phase-sensitive 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[8]

-

Key Parameter - Mixing Time (τₘ): This is the period during which cross-relaxation occurs. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be used. For small molecules, the rate of NOE buildup is critical for deriving accurate distance information.[7]

-

Acquire the spectrum at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥ 500 MHz).

-

-

Data Processing and Interpretation:

-

Process the 2D data using appropriate window functions.

-

Identify cross-peaks that connect protons that are close in space but not necessarily bonded.

-

Causality: A strong NOE cross-peak between a proton on the aromatic ring (e.g., H-3' or H-5') and the methylene protons of the butyryl chain would be direct evidence of a folded conformation where the chain is positioned over the ring. Conversely, the absence of such a peak would suggest a more extended conformation. The relative intensities of different cross-peaks provide a set of distance restraints that define the molecule's average conformation in solution.

-

Solid-State Conformation via X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[9][10][11] This technique is considered the "gold standard" for structural determination, revealing precise bond lengths, bond angles, and torsional angles.[12]

-

Crystal Growth (The Critical Step): Growing a high-quality single crystal is often the most challenging part.[10]

-

Method: Slow evaporation is a common technique. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Cover the vial with a perforated seal (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Causality: The goal is to allow the molecules to pack into a highly ordered, repeating crystal lattice. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals unsuitable for diffraction.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal (typically >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.[10]

-

Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[10][11]

-

-

Structure Solution and Refinement:

-

The positions and intensities of the thousands of diffracted spots are measured.[10]

-

Using computational methods (Fourier transforms), this diffraction pattern is converted into a 3D electron density map of the unit cell.[11]

-

An atomic model is fitted to the electron density map and refined to yield the final crystal structure.

-

Computational Modeling and Analysis

Computational chemistry provides the tools to explore the full conformational energy landscape and to rationalize the experimental findings.[13][14][15] The goal is to identify all low-energy conformers and determine their relative populations.

Caption: Computational workflow for conformational ensemble prediction.

Protocol: In-Silico Conformational Analysis

-

Initial Structure Generation: Build the 2D structure of this compound and generate an initial 3D conformation using a standard tool like RDKit or Avogadro.

-

Systematic Conformational Search:

-

Method: Employ a molecular mechanics (MM) force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space.[16] This step efficiently explores the thousands of potential rotamers.

-

Causality: MM methods are computationally inexpensive and well-suited for rapidly evaluating a vast number of geometries to identify a smaller set of plausible, low-energy candidates, preventing the need to run costly quantum mechanics calculations on high-energy structures.[17]

-

-

Quantum Mechanics (QM) Optimization:

-

Take the unique, low-energy conformers identified in the MM search (e.g., all structures within 10 kcal/mol of the global minimum) and perform full geometry optimization and frequency calculations using a higher level of theory.

-

Method: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* is a robust choice for this task.[18] An implicit solvent model (e.g., PCM) can be included to better simulate the solution-phase environment.

-

Causality: DFT provides a much more accurate description of the electronic structure, which is critical for correctly modeling the effects of the fluorine and chlorine substituents and the carbonyl group.[16] The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

-

Data Analysis and Validation:

-

Energy Analysis: Calculate the relative free energies of all optimized conformers. Use these energies to compute the predicted population of each conformer at a given temperature via the Boltzmann distribution.

-

Structural Comparison: Compare the computationally derived data with the experimental results.

-

Do the key inter-proton distances in the lowest-energy computed conformers match the distances derived from the NMR NOESY experiment?

-

Does one of the low-energy conformers match the solid-state structure determined by X-ray crystallography?

-

-

Summary of Key Structural Parameters and Data

The analysis will focus on several key dihedral angles that define the molecule's shape. The final validated model should provide quantitative data for these parameters.

Table 1: Key Dihedral Angles for Conformational Definition

| Dihedral Angle | Atoms Defining the Angle | Description |

| τ₁ | C(α)-C(β)-C(γ)-C(δ) | Defines the rotation around the central C-C bond of the alkyl chain. |

| τ₂ | C(Aryl)-C(O)-C(α)-C(β) | Defines the orientation of the alkyl chain relative to the carbonyl group. |

| τ₃ | C(2')-C(1')-C(O)-C(α) | Defines the torsion of the carbonyl group relative to the aromatic ring. |

Table 2: Hypothetical Data from Integrated Analysis

| Conformer ID | Relative Energy (kcal/mol) | Population (%) | τ₁ (°) | τ₂ (°) | τ₃ (°) | Key NOE Distance (H-5' to H-α) Å |

| A (Global Min) | 0.00 | 75.3 | 178.5 | -15.2 | 45.1 | 2.8 |

| B | 0.95 | 15.1 | -65.2 | -10.8 | 48.3 | 4.9 |

| C | 1.50 | 5.8 | 175.3 | 160.1 | -35.7 | 5.2 |

| X-ray Structure | 1.65 (in silico energy) | (Solid State) | 179.1 | -18.3 | 55.8 | (N/A) |